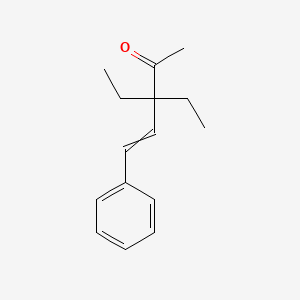
3,3-Diethyl-5-phenylpent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-5-phenylpent-4-en-2-one is an organic compound with the molecular formula C15H20O It is characterized by its branched structure, which includes a phenyl group and a pent-4-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-phenylpent-4-en-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,3-diethylpent-4-en-2-one with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of solvents and reagents would be optimized for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-5-phenylpent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,3-Diethyl-5-phenylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Diethyl-5-phenylpent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
3,3-Diethylpent-4-en-2-one: Lacks the phenyl group, resulting in different chemical properties.
5-Phenylpent-4-en-2-one: Lacks the diethyl substitution, affecting its reactivity and applications.
Uniqueness: 3,3-Diethyl-5-phenylpent-4-en-2-one is unique due to the presence of both diethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
64976-67-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,3-diethyl-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C15H20O/c1-4-15(5-2,13(3)16)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
KLOWDLPFFUPQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















